Boc-3-(1-naphthyl)-D-alanine

Catalog No.
S671852
CAS No.
76932-48-4
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(1-naphthyl)-D-alanine

CAS Number

76932-48-4

Product Name

Boc-3-(1-naphthyl)-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

KHHIGWRTNILXLL-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Synonyms

76932-48-4;Boc-D-1-Nal-OH;BOC-D-1-NAPHTHYLALANINE;Boc-3-(1-naphthyl)-D-alanine;N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-D-alanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(R)-N-Boc-D-(1-naphthyl)alanine;Boc-D-3-(1-Naphthyl)-alanine;N-Boc-3-(1-naphthyl)-D-alanine;SBB067207;3-(NAPHTHALEN-1-YL)-N-BOC-D-ALANINE;(2R)-2-[(tert-butoxy)carbonylamino]-3-naphthylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-1-ylpropanoicacid;(R)-2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-1-YL-PROPIONICACID;PubChem11936;AC1MC1A6;BOC-D-NAL(1)-OH;KSC491O8P;15045_ALDRICH;SCHEMBL4600435;BOC-D-ALA(1-NAPH)-OH;15045_FLUKA;CTK3J1787;MolPort-001-758-474;BOC-D-ALA(1-NAPHTHYL)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Peptide Synthesis

Boc-3-(1-naphthyl)-D-alanine is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide assembly. The "D" configuration refers to the stereochemistry of the molecule, which is crucial for proper peptide folding and function []. Researchers can utilize Boc-3-(1-naphthyl)-D-alanine to create peptides with specific functionalities, such as targeting particular enzymes or receptors in the body.

Protein-Protein Interaction Studies

Boc-3-(1-naphthyl)-D-alanine can be incorporated into probes used to study protein-protein interactions (PPIs). The naphthyl group in the molecule acts as a fluorescent tag, allowing researchers to visualize and quantify the interaction between two proteins []. By modifying the structure of the molecule, researchers can design probes with different binding specificities, enabling them to investigate a wide range of PPIs involved in various biological processes [].

XLogP3

3.8

Dates

Modify: 2023-08-15

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